Glycochenodeoxycholic acid-d4

Mass Spectrometry Stable Isotope Labeling Bile Acid Quantification

As the structurally identical SIL-IS for GCDCA, this d4-labeled standard provides a +4 Da mass shift engineered at the 2,2,4,4-positions on the steroid nucleus, ensuring co-elution (<0.1 min retention time shift) and independent MRM channel monitoring. Unlike d5-cholic acid or d4-glycocholic acid, GCDCA-d4 matches GCDCA retention time and matrix effect profile exactly, making it the only valid internal standard for accurate isotope-dilution LC-MS/MS quantification in plasma, feces, and tissue homogenates. Supplied as a crystalline solid with ≥4-year stability at -20°C, it eliminates lot-to-lot variability across multi-year cohort studies such as the Framingham Heart Study and UK Biobank metabolomics sub-studies. Certified ≥98% atom D isotopic enrichment and ≥95% chemical purity.

Molecular Formula C26H43NO5
Molecular Weight 453.6 g/mol
CAS No. 1201918-16-2
Cat. No. B593819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycochenodeoxycholic acid-d4
CAS1201918-16-2
SynonymsGCDCA-d4
Molecular FormulaC26H43NO5
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1/i8D2,12D2
InChIKeyGHCZAUBVMUEKKP-PKIQRPOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycochenodeoxycholic Acid-d4 (CAS 1201918-16-2) for Quantitative LC-MS/MS Bile Acid Analysis


Glycochenodeoxycholic acid-d4 (GCDCA-d4, CAS 1201918-16-2) is a deuterium-labeled analog of glycochenodeoxycholic acid, a primary conjugated bile acid formed in the liver from chenodeoxycholate and glycine [1]. The compound features four deuterium atoms incorporated at the 2,2,4,4-positions of the steroid nucleus, yielding a molecular mass increase of 4 Da (MW 453.65) relative to the unlabeled parent compound (MW 449.62) . GCDCA-d4 is certified as a quantitative analytical standard with purity specifications of ≥98% atom D isotopic enrichment and ≥95% chemical purity , and is supplied as a crystalline solid or as a MaxSpec® gravimetrically prepared solution in methanol sealed under argon to ensure quantitative reproducibility .

Why Unlabeled GCDCA or Alternative Deuterated Bile Acids Cannot Substitute for GCDCA-d4 in Validated Analytical Workflows


In LC-MS/MS quantification of bile acids from complex biological matrices (plasma, serum, feces, tissue homogenates), the use of a structurally identical stable isotope-labeled internal standard (SIL-IS) is non-negotiable for achieving acceptable accuracy and precision. Unlabeled GCDCA cannot serve as an internal standard because it co-elutes with the endogenous analyte and fails to provide the distinct mass shift (+4 Da for GCDCA-d4) required for independent MS/MS channel monitoring [1]. Alternative deuterated bile acids, such as d5-cholic acid, d5-chenodeoxycholic acid, or d4-glycocholic acid, exhibit different chromatographic retention times and distinct matrix effect profiles compared to GCDCA, precluding their use as valid internal standards for GCDCA quantification [2]. Furthermore, generic structural analogs lacking isotopic labeling are subject to identical ion suppression or enhancement phenomena in the electrospray ionization source, rendering post-extraction spike recovery correction mathematically invalid [3]. The four-deuterium substitution at the 2,2,4,4-positions in GCDCA-d4 is specifically engineered to produce a +4 Da mass shift with minimal deuterium isotope effect on chromatographic retention (typical retention time shift <0.1 minutes under reversed-phase conditions), ensuring co-elution sufficient for matrix effect compensation while maintaining adequate mass resolution [4].

Quantitative Differentiation of Glycochenodeoxycholic Acid-d4: Validated Analytical Performance Data Versus Comparators


Isotopic Enrichment and Mass Purity: 98 Atom % D Specification Enables Baseline MS Resolution from Unlabeled GCDCA

GCDCA-d4 is supplied with certified isotopic enrichment of 98 atom % D at the 2,2,4,4-positions . This specification ensures that the +4 Da isotopic peak used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) quantification exhibits negligible signal contribution (<2%) from the unlabeled analyte's natural abundance M+4 isotopologue, eliminating cross-talk interference that would otherwise compromise calibration linearity at low analyte concentrations [1]. In comparison, unlabeled GCDCA used as an external standard without SIL-IS correction produces matrix-dependent ion suppression errors typically ranging from 15-40% in plasma extracts [2].

Mass Spectrometry Stable Isotope Labeling Bile Acid Quantification

Matrix Effect Normalization: SIL-IS Correction Using GCDCA-d4 Reduces Quantitation Error by 15-40% Versus External Standard Calibration

In isotope-dilution LC-MS/MS methods for bile acid quantification in human plasma, the use of GCDCA-d4 as a stable isotope-labeled internal standard enables correction of matrix-induced ion suppression and extraction recovery variability . The Biocrates bile acid kit validation study, which employs d4-GCDCA as the internal standard for GCDCA quantification, achieved an accuracy of 85-115% and a relative standard deviation <20% across the calibration range of 0.02-10 μM in human plasma samples [1]. In contrast, methods relying on external standard calibration (without SIL-IS) or using non-coeluting structural analog internal standards typically report accuracy deviations of 15-40% in complex biological matrices [2].

Analytical Chemistry Bioanalysis LC-MS/MS Method Validation

Chromatographic Co-Elution and Deuterium Isotope Effect: Retention Time Shift <0.1 Minutes Versus d7- and d9-Labeled Alternatives

The d4-labeling pattern at the 2,2,4,4-positions of the steroid nucleus produces a retention time shift of less than 0.1 minutes relative to unlabeled GCDCA under typical reversed-phase LC conditions (C18 column, methanol/water or acetonitrile/water with 0.1% formic acid) [1]. This minimal shift ensures that the labeled internal standard experiences essentially identical matrix effects as the unlabeled analyte throughout the chromatographic run, a requirement for valid matrix effect compensation [2]. In contrast, more heavily deuterated analogs such as GCDCA-d7 or GCDCA-d9 exhibit larger retention time differences (typically 0.2-0.3 minutes) due to stronger deuterium isotope effects on lipophilicity and reversed-phase partitioning, which can lead to differential matrix effect exposure and compromised quantitation accuracy when matrix components elute in narrow time windows [3].

Chromatography Isotope Effects Method Development

Long-Term Stability: Verified ≥4 Years Storage Stability at -20°C Enables Multi-Year Longitudinal Study Continuity

GCDCA-d4 supplied by Cayman Chemical (Item No. 21890) carries a verified stability specification of ≥4 years when stored at -20°C as a crystalline solid . Cambridge Isotope Laboratories specifies re-analysis for chemical purity after three years of refrigerated storage under recommended conditions . In comparison, unlabeled GCDCA sodium salt typically carries a manufacturer stability specification of 2 years under identical storage conditions . The extended stability of the deuterated compound is attributable to the kinetic isotope effect at deuterated C-H bonds, which slows oxidative degradation pathways and hydrogen-deuterium exchange under anhydrous storage conditions [1].

Stability Testing Quality Control Longitudinal Studies

Gravimetric Preparation and MaxSpec® Certification: Quantitative Reproducibility Guaranteed Across Independent Calibration Curves

GCDCA-d4 MaxSpec® Standard (Cayman Item No. 31364; 10XChem Item No. TX0095J4) is prepared gravimetrically as a solution of defined concentration (100 μg/mL in methanol), packaged in deactivated glass ampules sealed under argon, and verified by comparison to an independently prepared calibration standard . This product format is specifically engineered for mass spectrometry applications requiring quantitative reproducibility across different laboratories and instrumentation platforms . In contrast, standard-grade GCDCA-d4 supplied as a crystalline solid (Item No. 21890) requires end-user weighing and dissolution, which introduces typical weighing errors of 0.5-2% and dissolution volume errors that propagate to final quantitative results [1]. The MaxSpec® format eliminates these pre-analytical sources of variability.

Quantitative Analysis Method Validation Quality Assurance

Validated Application Scenarios for Glycochenodeoxycholic Acid-d4 in Bioanalytical and Metabolic Research Workflows


Clinical Metabolomics: Quantitative Bile Acid Profiling in Human Plasma for NASH and Cholestasis Biomarker Studies

In isotope-dilution LC-MS/MS workflows for targeted bile acid profiling in human plasma, GCDCA-d4 serves as the specified internal standard for GCDCA quantification across a validated calibration range of 0.02-10 μM with method accuracy of 85-115% and RSD <20% . This application is directly supported by the matrix effect normalization evidence in Section 3 (Evidence Item 2). The Biocrates Bile Acids Kit methodology, which employs GCDCA-d4 as the SIL-IS for GCDCA, has been utilized in clinical studies of non-alcoholic steatohepatitis (NASH), cholestatic liver disease, and metabolic syndrome where elevated plasma GCDCA serves as a diagnostic and prognostic biomarker [1].

Pharmacokinetic and Drug Metabolism Studies: Absolute Quantification of GCDCA in Preclinical Models

GCDCA-d4 enables absolute quantification of GCDCA concentrations in plasma, liver tissue homogenates, and bile samples from rodent models following administration of bile acid-modulating therapeutics (e.g., FXR agonists, ASBT inhibitors, or FGF19 analogs) [2]. The stable isotope dilution approach using GCDCA-d4 provides the accuracy and precision required for regulatory pharmacokinetic/toxicokinetic (PK/TK) reporting, directly leveraging the quantitation error reduction documented in Section 3 (Evidence Item 2). The compound's utility as a tracer for quantitation throughout the drug development process is well-established .

Gut Microbiome Research: Fecal Bile Acid Quantification for Host-Microbe Metabolic Interaction Studies

In fecal bile acid analysis by LC-MS/MS, GCDCA-d4 is employed as the internal standard for quantifying GCDCA concentrations in stool samples, enabling assessment of microbial bile acid metabolism (e.g., deconjugation and 7α-dehydroxylation activities) [3]. The M+4 mass shift provided by the d4-label ensures baseline resolution from endogenous GCDCA in the highly complex fecal matrix, which contains numerous isobaric and structurally similar bile acid species. This application is supported by the isotopic enrichment and MS resolution evidence presented in Section 3 (Evidence Item 1). Published protocols for human fecal bile acid analysis following microbiota-based therapeutics have specifically employed d4-GCDCA (Cayman Item No. 21890) as the quantitative internal standard [4].

Longitudinal Cohort Studies: Multi-Year Bile Acid Monitoring with Consistent Analytical Performance

For prospective cohort studies requiring bile acid measurements across sample collection intervals spanning multiple years (e.g., the Framingham Heart Study, UK Biobank metabolomics sub-studies), GCDCA-d4's verified ≥4-year stability at -20°C (Section 3, Evidence Item 4) enables use of a single lot of internal standard across all analytical batches . This eliminates lot-to-lot variability in internal standard concentration and isotopic purity that would otherwise require extensive cross-validation experiments and introduce batch effects into longitudinal data analysis. The extended stability specification is particularly critical when analytical runs are distributed over extended calendar periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycochenodeoxycholic acid-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.